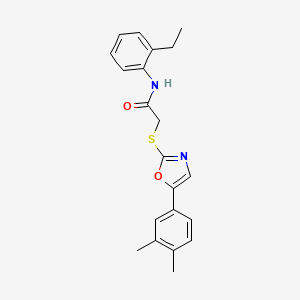

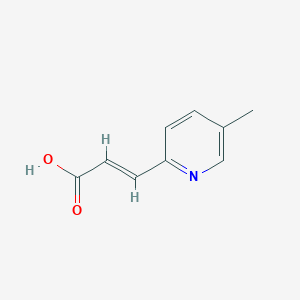

![molecular formula C17H15N3O2S B2754219 Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone CAS No. 1210244-81-7](/img/structure/B2754219.png)

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a chemical compound. It is recognized to possess potent pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . Another study reported the synthesis of a library of 26 D–A compounds based on the BTZ group .Chemical Reactions Analysis

This compound and similar compounds have been researched for use in photovoltaics or as fluorescent sensors . They have also been used as potential visible-light organophotocatalysts .Wissenschaftliche Forschungsanwendungen

Molecular Aggregation and Spectroscopic Studies

A study conducted by Matwijczuk et al. (2016) explored the solvent effects on molecular aggregation in related thiadiazole derivatives, revealing insights into their spectroscopic behavior in different organic solvents. This research highlights the compound's potential in understanding molecular interactions and aggregation processes, which could be crucial for developing new materials with specific optical properties (Matwijczuk et al., 2016).

Anticonvulsant Activity and Pharmacophoric Model Studies

Rajak et al. (2009) synthesized a series of novel 1,3,4-thiadiazoles to investigate their anticonvulsant activity. The study provided evidence of the significant anticonvulsant properties of these compounds, supporting the potential for further development as therapeutic agents. This work also contributed to establishing structure-activity relationships among synthesized compounds (Rajak et al., 2009).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. The study synthesized and evaluated several compounds for their activity against Mycobacterium tuberculosis, with some showing promising results. This research opens new avenues for the development of anti-tuberculosis drugs (Pancholia et al., 2016).

Synthesis and Implementation in Semiconducting Polymers

Chen et al. (2016) investigated benzo[d][1,2,3]thiadiazole (isoBT) and its isomers as synthons for constructing alternating copolymers, demonstrating their applicability in high-performance optoelectronic semiconductors. This study not only provides insight into the synthesis of these materials but also their potential use in electronic devices (Chen et al., 2016).

Antimicrobial Activity and Cytotoxicity

Shankar et al. (2018) explored the synthesis of novel benzofuran and benzimidazole derivatives, assessing their antimicrobial activity and cytotoxicity. The study identified several compounds with significant antimicrobial properties, indicating their potential as leads for developing new antimicrobial agents (Shankar et al., 2018).

Zukünftige Richtungen

The future directions of research on Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone and similar compounds could involve the development of novel new chemical entities and approaches targeting HIF-1 pathway . The designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Wirkmechanismus

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazol motif have been researched for their potential as potent pfkfb3 kinase inhibitors . PFKFB3 is a key enzyme in the regulation of glycolysis and has been implicated in various diseases, including cancer .

Mode of Action

Compounds with a similar structure have been used in the synthesis of benzothiadiazole derivatives, which are known to inhibit pfkfb3 kinase . The inhibition of this kinase can disrupt the glycolytic pathway, potentially leading to the suppression of rapid cell growth and proliferation, a characteristic feature of cancer cells .

Biochemical Pathways

The biochemical pathways affected by Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone are likely related to glycolysis, given its potential role as a PFKFB3 kinase inhibitor . By inhibiting PFKFB3, the compound could disrupt the balance of glycolysis, reducing the availability of energy for rapid cell growth and proliferation .

Pharmacokinetics

Similar compounds have been reported to have good pharmacokinetics and drug-likeness behaviors

Result of Action

If it acts as a pfkfb3 kinase inhibitor, it could potentially suppress rapid cell growth and proliferation, a characteristic feature of cancer cells .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(13-6-7-14-15(10-13)19-23-18-14)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRAMYVTMKPFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

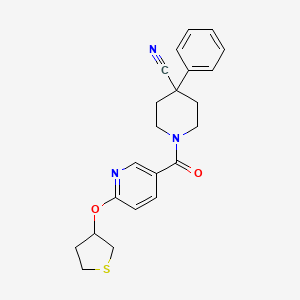

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)

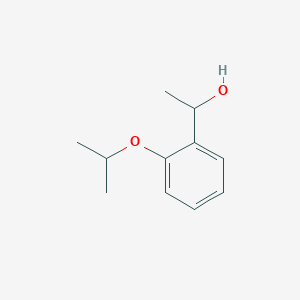

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2754137.png)

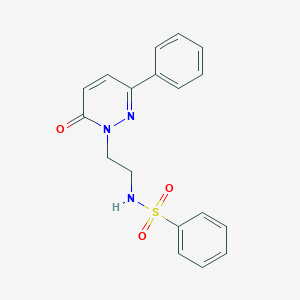

![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)

![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)

![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)